(R)-3-amino-2-fluoropropanoic acid-1,2,3-^13C_3 is a stable isotope-labeled analogue of the amino acid 3-amino-2-fluoropropanoic acid. This compound is particularly significant in the study of metabolic pathways and pharmacokinetics, especially regarding the catabolism of the anticancer drug 5-fluorouracil. The compound has a molecular formula of ^13C_3H_6FNO_2 and a molecular weight of 110.06 g/mol. It is classified as a pharmaceutical reference standard and is used in various research applications, including cancer studies and metabolic profiling.
The compound is available from various suppliers, including LGC Standards and MedChemExpress, which provide high-purity standards for research purposes. It falls under several categories:
Its CAS number is 1217608-72-4 for the labeled form, while the unlabelled version has a different CAS number (88099-66-5) .
The synthesis of (R)-3-amino-2-fluoropropanoic acid-1,2,3-^13C_3 can be achieved through several methods, typically involving the incorporation of stable isotopes into the amino acid structure. One common approach includes:
The synthesis requires careful control of reaction conditions to maintain chirality and achieve high purity levels (>95% as determined by HPLC) .
The molecular structure of (R)-3-amino-2-fluoropropanoic acid-1,2,3-^13C_3 can be represented using its SMILES notation: N[13CH2][13C@](F)([H])[13C](O)=O
. This notation indicates:
The stable isotopes (^13C) are incorporated at specific positions within the molecule, which can be crucial for tracing metabolic pathways in biological studies .
(R)-3-amino-2-fluoropropanoic acid participates in various chemical reactions typical for amino acids:
These reactions are important for understanding its role in metabolic pathways and potential therapeutic effects .
The mechanism of action for (R)-3-amino-2-fluoropropanoic acid primarily relates to its role as a metabolite of 5-fluorouracil. Upon administration, 5-fluorouracil is metabolized into various compounds, including (R)-3-amino-2-fluoropropanoic acid. This metabolite may influence cellular processes by:
The detailed metabolic pathway involving this compound is essential for understanding its pharmacological effects .
Key physical and chemical properties include:
These properties are crucial for its application in laboratory settings and its use as a reference standard in research .
(R)-3-amino-2-fluoropropanoic acid has several scientific applications:
Its role as a stable isotope-labeled compound makes it particularly valuable in analytical chemistry and biochemistry for tracking metabolic pathways .
The molecular architecture of (R)-3-amino-2-fluoropropanoic-1,2,3-¹³C₃ acid (CAS: 1217608-72-4) features three distinctive components: 1) A propanoic acid backbone with fluorine substitution at the C2 position; 2) An amino group at C3 establishing its classification as a β-amino acid; and 3) Uniform ¹³C enrichment at all three carbon atoms. The compound's molecular formula is ¹³C₃H₆FNO₂, with a molecular weight of 110.06 g/mol [1].
The stereogenic center at C2 adopts the (R)-configuration, critically influencing its biomolecular interactions. Fluorine's strong electronegativity (Pauling scale: 4.0) creates a significant dipole moment while maintaining a van der Waals radius (1.47 Å) comparable to hydrogen (1.20 Å), enabling isosteric replacement in biological systems without steric disruption. The β-amino acid configuration confers distinctive conformational properties compared to α-amino acids, notably in peptide backbone geometry. The molecule's solid-state organization features zwitterionic stabilization, with the carboxylic acid proton transferred to the amino group, forming a tight charge pair that elevates the melting point above 240°C in non-isotopic analogs [2] [4].
SMILES: F[13C@@H]([13C](O)=O)[13CH2]N
This notation explicitly defines the (R)-configuration at the chiral C2 carbon, the fluorination site, and the carboxylic acid functionality. The presence of ¹³C at all three carbon positions differentiates it from conventional fluorinated amino acids [2].
Table 1: Comparative Structural Properties of Labeled vs. Unlabeled Compounds
Property | (R)-3-Amino-2-fluoropropanoic-1,2,3-¹³C₃ acid | Unlabeled 3-Amino-2-fluoropropanoic acid |
---|---|---|
CAS Number | 1217608-72-4 | 3821-81-6 (DL-form) / 88099-66-5 (chiral) |
Molecular Formula | ¹³C₃H₆FNO₂ | C₃H₆FNO₂ |
Molecular Weight | 110.06 g/mol | 107.08 g/mol |
Purity Specification | >95% (HPLC) | 95% |
Storage Conditions | -20°C | Room Temperature |
Key Stereochemical Feature | (R)-configuration | Racemic mixture (DL-form) |
The strategic incorporation of three ¹³C atoms transforms this fluorinated amino acid into a powerful tracer for investigating biochemical pathways. Each carbon position—C1 (carboxyl), C2 (fluorinated chiral center), and C3 (aminomethyl)—carries the heavy isotope, enabling detection sensitivity approximately 300% greater than single-labeled analogs in mass spectrometry. This uniform labeling pattern preserves the natural carbon-carbon coupling constants while shifting spectroscopic signals away from the unlabeled background, eliminating spectral overlap in NMR and MS analyses [1].
In anticancer drug metabolism studies, particularly involving 5-fluorouracil (5-FU), this compound functions as the terminal catabolite in the β-ureidopropionase pathway. The ¹³C₃-labeling allows precise quantification of 5-FU degradation kinetics through multiple analytical approaches:
The isotopic integrity remains stable under physiological conditions (pH 1–14, ≤80°C), preventing label scrambling during experimental procedures. This stability is crucial for long-duration metabolic tracing studies where isotopic dilution could compromise data accuracy [1].
Table 2: Research Applications Enabled by ¹³C₃-Labeling
Application Domain | Analytical Advantage | Representative Study Type |
---|---|---|
5-FU Catabolism | Distinguishes drug-derived catabolites from endogenous compounds | Pharmacokinetic modeling of fluoropyrimidine elimination |
Enzyme Kinetics | Quantifies β-ureidopropionase activity without background interference | Inhibition studies of DPD pathway enzymes |
Tissue Distribution Studies | Detects low-abundance metabolites in complex matrices (e.g., tumor homogenates) | Autoradiography-alternative using MS imaging |
Metabolic Flux Analysis | Tracer incorporation into nucleic acids via anabolic pathways | RNA incorporation studies of 5-FU derivatives |
The synthetic evolution toward modern isotopically labeled fluorinated amino acids progressed through three key phases:
Racemic Synthesis Era (1980s): Early routes produced DL-2-fluoro-β-alanine via Knoevenagel condensation of glycine with formaldehyde followed by electrophilic fluorination, yielding racemic mixtures with ≤70% chemical purity. These methods suffered from inseparable diastereomers and required multiple purification steps, limiting biochemical utility. The unlabeled compound (CAS: 3821-81-6) typically displayed a melting point range of 240–245°C and 95% purity when commercialized [4].
Chiral Resolution Advances (1990s–2000s): Introduction of enzymatic resolution using acylases provided access to enantiopure (R)- and (S)-forms. Gani's 1985 chiral pool approach employed L-alanine as template, though fluorination stereocontrol remained challenging. These methods established the pharmacological relevance of the (R)-enantiomer in 5-FU metabolism studies, with CAS 88099-66-5 assigned to the chiral form [1].
Isotope Incorporation Techniques (2010s–Present): Modern synthesis integrates ¹³C-labeling early in the synthetic sequence. Current GMP-compatible routes use:a) ¹³C₃-glycerol as carbon source for asymmetric reductive aminationb) Chiral auxiliaries like (S)-phenylethylamine for diastereoselective fluorinationc) Enzymatic transamination with isotope-labeled amino donorsThese methods achieve >95% enantiomeric excess and >99% ¹³C-incorporation at all positions, as confirmed by chiral HPLC and high-resolution mass spectrometry [1] [2].
The current commercial synthesis involves custom production runs with 48-hour dispatch for US customers, reflecting sophisticated just-in-time manufacturing capabilities. The material is provided as neat solid at -20°C to ensure isotopic and stereochemical stability, with rigorous HPLC certification of both chemical (>95%) and isotopic purity [1].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2